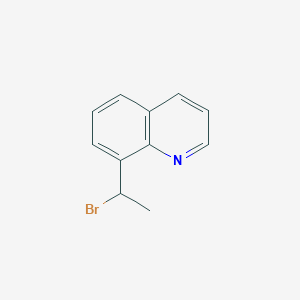

8-(1-Bromoethyl)quinoline

Descripción general

Descripción

8-(1-Bromoethyl)quinoline is a biochemical used for proteomics research . It has a molecular formula of C11H10BrN and a molecular weight of 236.11 .

Synthesis Analysis

The synthesis of quinoline and its hydrogenated derivatives from α,β-unsaturated aldehydes has been summarized . The review highlights the advances in this area over the past 15 years, with particular attention focused on the use of catalytic systems, synthetic advantages, and mechanistic aspects of the reactions .

Molecular Structure Analysis

This compound has a molecular structure that consists of a benzene ring fused with a pyridine moiety . This structure allows it to undergo nucleophilic and electrophilic substitution reactions .

Chemical Reactions Analysis

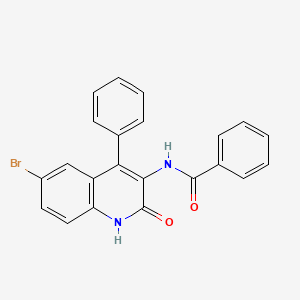

Quinoline and its derivatives are a vital nucleus in several natural products and FDA-approved drugs . They undergo various transformations, including alkylation by alkyl halides, thiolation by aryl/alkyl/heteroaryl thiols and diselenides, ring contraction to indole derivatives, and annulation with additional cycles .

Physical and Chemical Properties Analysis

This compound is a colorless liquid . It has a molecular weight of 236.11 and a molecular formula of C11H10BrN .

Aplicaciones Científicas De Investigación

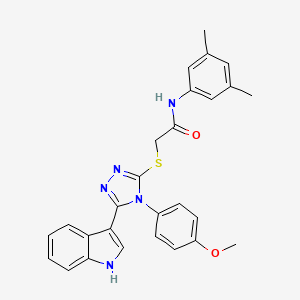

Cancer Drug Discovery Quinoline compounds, including derivatives of 8-(1-Bromoethyl)quinoline, show promising anticancer activity. They are effective in inhibiting tyrosine kinases, proteasome, tubulin polymerization, and DNA repair, making them valuable in cancer drug development (Solomon & Lee, 2011).

Synthesis and Reactivity 8-(Dimesitylboryl)quinoline demonstrates significant reactivity, forming complexes with various metals like Cu, Ag, and Pd. These properties are utilized in developing coordination complexes and studying their bonding characteristics (Son, Pudenz & Hoefelmeyer, 2010).

Corrosion Inhibition Quinoline derivatives, including those with bromoalkoxy groups, have been found effective as corrosion inhibitors for mild steel in acidic environments. Their efficiency in preventing corrosion increases with the length of the hydrocarbon chain (Tazouti et al., 2021).

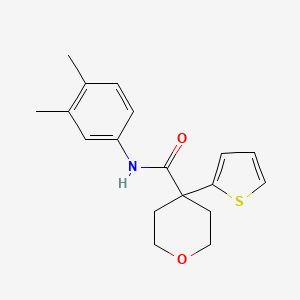

PARP-1 Inhibition Quinoline-8-carboxamides, related to this compound, have been synthesized and evaluated as inhibitors of poly(ADP-ribose)polymerase-1 (PARP-1), an important enzyme in drug design. These compounds have potential therapeutic activities, including in cancer treatment (Lord, Mahon, Lloyd & Threadgill, 2009).

Antimicrobial and Antibiofilm Activities Quinoline derivatives demonstrate significant antimicrobial and antibiofilm activities against various microorganisms, including bacteria and fungi. The length of the alkyl substituent in these compounds affects their activity (Busetti et al., 2010).

Green Synthesis Advances in green and clean synthesis methods for quinoline derivatives have been reported, emphasizing sustainable chemical processes. These methods include microwave synthesis, the use of recyclable catalysts, solvent-free conditions, and photocatalytic synthesis (Prajapati et al., 2014).

Photoluminescent Properties Quinoline derivatives have been studied for their photoluminescent properties, particularly in the context of creating flat pincer palladacycles, which have potential applications in materials science and nanotechnology (Consorti et al., 2004).

C–H Functionalization Quinolines, including this compound, are important in functional materials and biologically active compounds. Their C–H functionalization via transition metal catalysis is a key method for obtaining substituted quinolines, relevant in various fields including pharmaceuticals and materials science (Iwai & Sawamura, 2015).

Safety and Hazards

Direcciones Futuras

Quinoline is a nitrogen-based heterocyclic aromatic compound with a wide range of applications in medicinal and industrial chemistry . There are societal expectations that chemists should produce greener and more sustainable chemical processes . Therefore, the development of new methods for the preparation of quinolines and their derivatives and the improvement of existing synthetic methods represents an urgent challenge .

Mecanismo De Acción

Target of Action

The primary targets of 8-(1-Bromoethyl)quinoline are bacterial and fungal cells . Quinolines and quinolones, which include this compound, have demonstrated numerous biological activities such as antimicrobial, insecticidal, anti-inflammatory, antiplatelet, and antitumor .

Mode of Action

The mode of action of This compound involves interaction with its targets, leading to changes in the target cells. The structural diversity of synthesized compounds like this compound provides high and selective activity attained through different mechanisms of action .

Biochemical Pathways

This compound: affects various biochemical pathways. It has been found to exhibit antimicrobial, insecticidal, anti-inflammatory, antiplatelet, and antitumor activities, suggesting that it interacts with multiple biochemical pathways . .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of This compound Quinolines, in general, are known for their excellent tissue penetration , which suggests that this compound may also exhibit good bioavailability.

Result of Action

The molecular and cellular effects of This compound’s action are primarily its antimicrobial, insecticidal, anti-inflammatory, antiplatelet, and antitumor activities . These effects are a result of the compound’s interaction with its targets and its impact on various biochemical pathways.

Propiedades

IUPAC Name |

8-(1-bromoethyl)quinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10BrN/c1-8(12)10-6-2-4-9-5-3-7-13-11(9)10/h2-8H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GINONTIZGMCESK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC2=C1N=CC=C2)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10BrN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-amino-5-oxo-4H,5H-pyrano[3,2-c]chromene-3,4,4-tricarbonitrile](/img/structure/B2711023.png)

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-fluoro-2-methylbenzenesulfonamide](/img/structure/B2711025.png)

![2-{[4-(4-chlorophenyl)-3-cyano-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide](/img/structure/B2711027.png)

![5-((3,4-dimethoxyphenethyl)amino)-6-ethyl-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2711028.png)

![N-(1-benzylpiperidin-4-yl)-3-[1-{2-[(4-ethoxyphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]propanamide](/img/no-structure.png)

![1-methyl-N-[(4-methylphenyl)methyl]-6-oxo-1,6-dihydropyridazine-3-carboxamide](/img/structure/B2711036.png)

![3-[(3-Chloro-5-nitropyridin-2-yl)amino]-1-(4-fluorophenyl)azetidin-2-one](/img/structure/B2711037.png)

![(2-Amino-4-oxo-5,6-dihydro-4H-[1,3]thiazin-5-YL)-acetic acid](/img/structure/B2711038.png)

![3-(4-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)-6-(pyridin-2-yl)pyridazine](/img/structure/B2711042.png)